![molecular formula C29H31NO8 B13651631 [(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate](/img/structure/B13651631.png)
[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve the use of protecting groups such as benzyl and methoxy groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multiple steps required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the carbonyl groups would yield alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its complex structure and multiple functional groups. It can also be used in the development of new biochemical assays .
Medicine
Its unique structure may allow it to interact with specific biological targets .
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its multiple functional groups make it a valuable intermediate for the production of complex molecules .
Mécanisme D'action
The mechanism of action of [(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups on the molecule allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]
- [(2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid]
Uniqueness
[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate is unique due to its combination of functional groups and stereochemistry. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C29H31NO8 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
[3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H31NO8/c1-34-28-24(30-29(33)37-18-21-13-7-3-8-14-21)26(35-17-20-11-5-2-6-12-20)25(31)23(38-28)19-36-27(32)22-15-9-4-10-16-22/h2-16,23-26,28,31H,17-19H2,1H3,(H,30,33) |
Clé InChI |
MGGUAKUGDDXDFU-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)
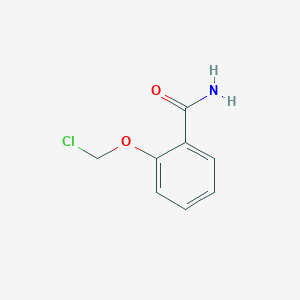
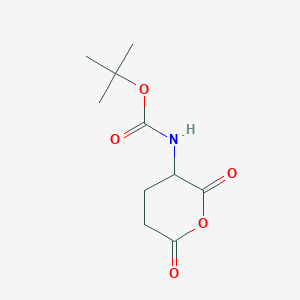
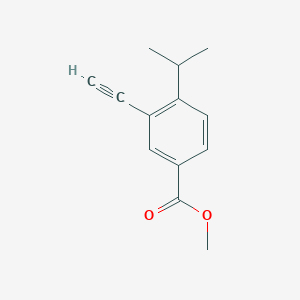
![2-[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoicacid](/img/structure/B13651570.png)
![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)
![Benzo[d]isothiazole-6-carbonitrile](/img/structure/B13651584.png)
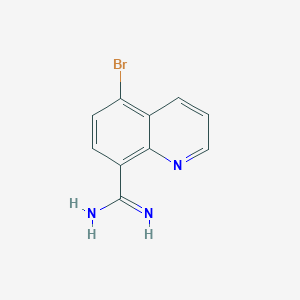
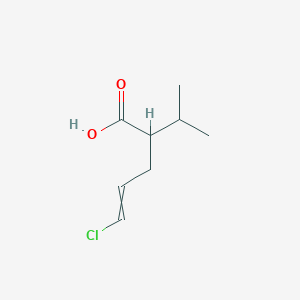

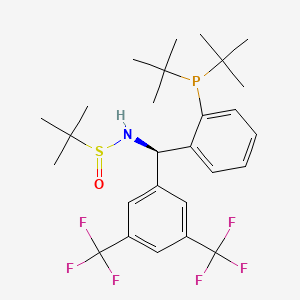
![3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13651626.png)
